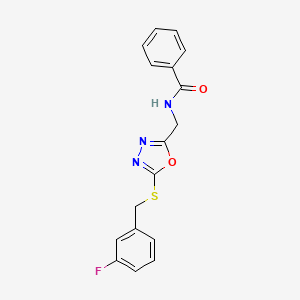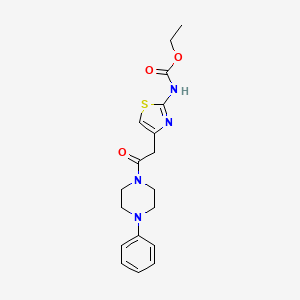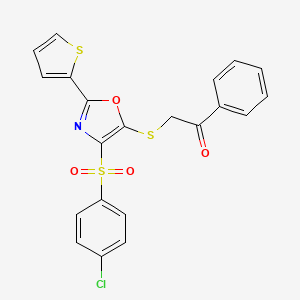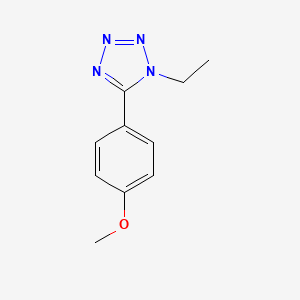
1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity
準備方法
The synthesis of 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
化学反応の分析
1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the tetrazole ring or the methoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer activities.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.
Industry: It can be used in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar compounds to 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole include other tetrazole derivatives such as:
1-ethyl-5-phenyl-1H-1,2,3,4-tetrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-methyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: Features a methyl group instead of an ethyl group, potentially altering its chemical properties and applications.
5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: Does not have the ethyl group, which can influence its solubility and reactivity.
特性
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-14-10(11-12-13-14)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUPZJPKYEJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2884957.png)
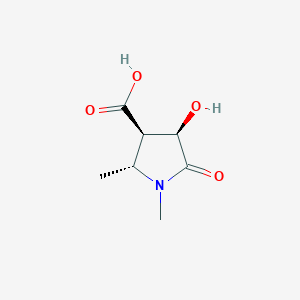
![(2R,3S,4R)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)
![5-Bromo-2-{[1-(cyclopropylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2884960.png)



